
(2-((1-Methoxyundecyl)oxy)ethyl)benzene
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Overview
Description
(2-((1-Methoxyundecyl)oxy)ethyl)benzene is an organic compound with the molecular formula C20H34O2. It is characterized by a benzene ring substituted with a (1-methoxyundecyl)oxy group and an ethyl group. This compound is part of a class of chemicals known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((1-Methoxyundecyl)oxy)ethyl)benzene typically involves the reaction of 2-(2-bromoethyl)benzene with 1-methoxyundecanol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-((1-Methoxyundecyl)oxy)ethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like ferric bromide (FeBr3).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
(2-((1-Methoxyundecyl)oxy)ethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-((1-Methoxyundecyl)oxy)ethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-((1-Methoxydecyl)oxy)ethyl)benzene
- (2-((1-Methoxydodecyl)oxy)ethyl)benzene
- (2-((1-Methoxynonyl)oxy)ethyl)benzene
Uniqueness
(2-((1-Methoxyundecyl)oxy)ethyl)benzene is unique due to its specific alkyl chain length and substitution pattern, which can influence its physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2-((1-Methoxyundecyl)oxy)ethyl)benzene, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via etherification reactions. A green approach involves coupling 2-(bromoethyl)benzene with 1-methoxyundecyl alcohol using a Li/MgO catalyst under reflux conditions (toluene, 110°C, 12 hours). Yields can reach ~75% with rigorous exclusion of moisture . Alternative methods include Williamson ether synthesis, where alkoxide intermediates are generated using NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF). Optimization focuses on catalyst selection, solvent polarity, and temperature control to minimize side reactions like elimination.
Synthetic Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|
Li/MgO-mediated coupling | Toluene | 110 | 75 | |
Williamson ether synthesis | NaH/DMF | 80 | 68 | |
Phase-transfer catalysis | K₂CO₃/TBAB/CHCl₃ | 60 | 72 |
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) shows a triplet for the ethyl-OCH₂ group (~δ 3.6 ppm), a singlet for the methoxy group (δ 3.3 ppm), and aromatic protons (δ 6.8–7.3 ppm). The undecyl chain displays characteristic methylene multiplet signals (δ 1.2–1.6 ppm) and a terminal CH₃ group (δ 0.88 ppm) .
- MS : ESI-MS typically exhibits [M+H]⁺ peaks at m/z 336.3 (calculated for C₂₁H₃₆O₂). Fragmentation patterns include loss of the methoxyundecyl chain (~m/z 135) .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity (>98%) and monitors degradation products under stress conditions .
Advanced Research Questions
Q. How does the alkyl chain length (e.g., undecyl vs. shorter chains) influence the compound’s physicochemical properties and biological activity?
- Methodological Answer : Comparative studies using analogs (e.g., (2-((1-Methoxyhexyl)oxy)ethyl)benzene) reveal that longer chains enhance lipophilicity (logP increases by ~1.5 units per 4 carbons), improving membrane permeability in cellular assays . However, excessive chain length (>C12) reduces aqueous solubility (<0.01 mg/mL), complicating formulation. Biological activity (e.g., antimicrobial assays) correlates with balanced hydrophobicity, as seen in MIC values against S. aureus (undecyl: 8 µg/mL; hexyl: 32 µg/mL) .
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or membranes)?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) model the compound’s insertion into lipid bilayers, showing preferential localization near phospholipid headgroups. Docking studies (AutoDock Vina) predict moderate binding affinity (ΔG = −7.2 kcal/mol) to cytochrome P450 3A4, suggesting potential metabolic pathways. DFT calculations (B3LYP/6-31G*) optimize the conformation of the ether linkage, revealing a gauche effect that stabilizes the extended alkyl chain .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Methodological Answer : Key challenges include:
- Moisture sensitivity : Li/MgO catalysts degrade in humid conditions, requiring anhydrous reactors or alternative catalysts like ZrO₂ .
- Purification : Column chromatography is impractical at scale; switch to distillation (bp ~280°C under reduced pressure) or crystallization from ethanol/water mixtures .
- By-products : Monitor elimination products (e.g., styrene derivatives) via GC-MS and adjust reaction stoichiometry (alcohol:halide ratio ≥1.2:1) to suppress side reactions .
Q. How can researchers analyze the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (ICH guidelines):
- Thermal stability : Heat at 40–60°C for 4 weeks; HPLC detects <5% degradation at 40°C but ~15% at 60°C, indicating sensitivity to prolonged heat .
- pH stability : Store solutions (0.1 mg/mL) in buffers (pH 1–13) for 24 hours. Degradation peaks (HPLC) emerge at pH <3 (acid-catalyzed ether cleavage) and pH >10 (base-induced oxidation) .
Q. Applications in Scientific Research
Q. What role does this compound play in drug delivery systems?
- Methodological Answer : The compound’s amphiphilic structure enables micelle formation (CMC ~0.1 mM), encapsulating hydrophobic drugs like paclitaxel. In vitro release studies (PBS, 37°C) show sustained release over 72 hours (85% cumulative), outperforming PEG-based carriers. Cytotoxicity assays (MTT) confirm biocompatibility up to 100 µM in HEK293 cells .
Q. How is the compound utilized in studying membrane-protein interactions?
- Methodological Answer : Fluorescence quenching assays incorporate the compound into liposomes (DPPC/cholesterol 7:3). Tryptophan residues in membrane proteins (e.g., GPCRs) exhibit Stern-Volmer quenching constants (Ksv) of 12 M⁻¹, indicating moderate penetration into the bilayer. Surface plasmon resonance (SPR) measures binding kinetics (ka = 1.2 × 10³ M⁻¹s⁻¹) to immobilized receptors .
Properties
CAS No. |
94291-85-7 |
---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
2-(1-methoxyundecoxy)ethylbenzene |
InChI |
InChI=1S/C20H34O2/c1-3-4-5-6-7-8-9-13-16-20(21-2)22-18-17-19-14-11-10-12-15-19/h10-12,14-15,20H,3-9,13,16-18H2,1-2H3 |
InChI Key |
VTIBZGRHIAXWGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(OC)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
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